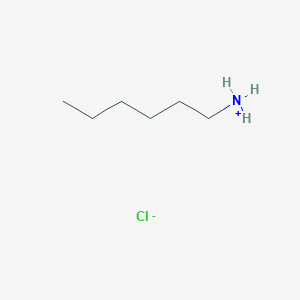

1-Hexanamine, hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210910. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

hexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-2-3-4-5-6-7;/h2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDUZXVNQOZCFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

111-26-2 (Parent) | |

| Record name | 1-Hexanamine, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2059722 | |

| Record name | 1-Hexanamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142-81-4 | |

| Record name | Hexylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanamine, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexylammonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexanamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexanamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hexanamine, hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/248RZ7H7UT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectral Analysis of 1-Hexanamine Hydrochloride: A Technical Guide

Introduction

1-Hexanamine hydrochloride, also known as hexylammonium chloride, is a primary amine salt with a wide range of applications in chemical synthesis, serving as a precursor for surfactants, corrosion inhibitors, and various pharmaceutical and agricultural compounds. A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals for quality control, structural elucidation, and reaction monitoring. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-Hexanamine hydrochloride, complete with detailed experimental protocols and a visual representation of the analytical workflow.

Quantitative Spectral Data

The following tables summarize the key spectral data for 1-Hexanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

Solvent: D₂O Reference: Tetramethylsilane (TMS) at 0 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.0 - 3.2 | Triplet (t) | 2H | -CH₂-NH₃⁺ (C1) |

| ~1.6 - 1.8 | Multiplet (m) | 2H | -CH₂- (C2) |

| ~1.2 - 1.4 | Multiplet (m) | 6H | -CH₂- (C3, C4, C5) |

| ~0.8 - 1.0 | Triplet (t) | 3H | -CH₃ (C6) |

| ~8.2 | Singlet (s, broad) | 3H | -NH₃⁺ |

Note: The chemical shift of the amine protons (-NH₃⁺) is highly dependent on the solvent and concentration. In deuterated chloroform (CDCl₃), this peak typically appears around δ 7.5 ppm. The use of D₂O will cause the amine protons to exchange with deuterium, leading to the disappearance of this signal.[1]

¹³C NMR (Carbon-13 NMR) Spectral Data

Solvent: D₂O Reference: Tetramethylsilane (TMS) at 0 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~40 | C1 (-CH₂-NH₃⁺) |

| ~31 | C4 |

| ~28 | C2 |

| ~26 | C3 |

| ~22 | C5 |

| ~14 | C6 (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of 1-Hexanamine hydrochloride is typically acquired from a solid sample, often prepared as a mull.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 3100 | Strong, Broad | N-H stretching (from -NH₃⁺) |

| 2850 - 2960 | Strong | C-H stretching (aliphatic) |

| ~1600 | Medium | N-H bending (asymmetric) |

| ~1500 | Medium | N-H bending (symmetric) |

| ~1465 | Medium | C-H bending (methylene) |

Mass Spectrometry (MS)

The mass spectrum of 1-Hexanamine hydrochloride will typically show the fragmentation pattern of the free base, 1-Hexanamine, as the hydrochloride salt dissociates under common ionization conditions.

| m/z Ratio | Ion |

| 102.1 | [C₆H₁₅N + H]⁺ (Protonated Molecule) |

| 101.1 | [C₆H₁₅N]⁺ (Molecular Ion) |

Experimental Workflow and Methodologies

The following diagram and protocols detail the standardized procedures for obtaining the spectral data presented above.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 1-Hexanamine hydrochloride.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrumental Analysis:

-

Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

The instrument's software is used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.

-

The magnetic field homogeneity is optimized by a process called shimming to ensure sharp spectral lines.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used. A greater number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is processed using a Fourier transform to generate the frequency-domain NMR spectrum.

-

The spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

The peaks are integrated to determine the relative number of protons, and the multiplicities and coupling constants are measured.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Split Mull Technique):

-

Place a small amount (2-5 mg) of solid 1-Hexanamine hydrochloride onto an agate mortar.

-

Add one to two drops of a mulling agent (e.g., Nujol for the 1330-400 cm⁻¹ region or Fluorolube for the 3800-1330 cm⁻¹ region).

-

Grind the mixture with a pestle until a smooth, uniform paste is formed.

-

Spread a thin film of the mull between two salt plates (e.g., KBr or NaCl).

-

Ensure there are no air bubbles trapped between the plates.

-

-

Instrumental Analysis:

-

Place the salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

The positions of the absorption bands (in cm⁻¹) are identified and their intensities are noted.

-

3. Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a stock solution of 1-Hexanamine hydrochloride in a suitable volatile solvent (e.g., methanol or acetonitrile/water) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

-

If using an infusion method, the sample is loaded into a syringe for direct injection into the ion source. If using LC-MS, the sample is transferred to an autosampler vial.

-

-

Instrumental Analysis (Electrospray Ionization - ESI):

-

The sample solution is introduced into the ESI source at a constant flow rate.

-

A high voltage is applied to the ESI needle, causing the sample to form a fine spray of charged droplets.

-

The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

-

The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of ions at each m/z value.

-

-

Data Processing:

-

The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

-

The molecular ion and key fragment ions are identified.

-

References

Navigating the Solubility Landscape of 1-Hexanamine Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1-hexanamine hydrochloride in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the manipulation of this compound's solubility is critical. The guide summarizes available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides a visual representation of a general experimental workflow.

Core Topic: Solubility Profile of 1-Hexanamine Hydrochloride

1-Hexanamine hydrochloride, the salt of the primary aliphatic amine hexylamine, presents a solubility profile that is crucial for its application in organic synthesis, particularly in the formation of surfactants, corrosion inhibitors, and pharmaceutical intermediates.[1][2] The presence of the hydrophilic ammonium chloride group and the hydrophobic hexyl chain gives the molecule amphiphilic character, influencing its behavior in different solvent systems. The formation of the hydrochloride salt is a standard method to enhance the handling, stability, and often the aqueous solubility of the parent amine.[1]

Data Presentation: Quantitative Solubility Data

Quantitative data on the solubility of 1-hexanamine hydrochloride in a wide range of organic solvents is not extensively available in publicly accessible literature. However, the following table summarizes the available data.

| Solvent | Chemical Formula | Dielectric Constant (approx.) | Solubility ( g/100 mL at 20°C) |

| Water | H₂O | 80.1 | > 50 (pH-dependent)[1] |

| Ethanol | C₂H₅OH | 24.5 | ~ 30[1] |

| Diethyl Ether | (C₂H₅)₂O | 4.3 | < 1[1] |

It is important to note that the solubility of amine salts can be significantly influenced by factors such as temperature, pH (in the case of aqueous solutions), and the presence of impurities.[1]

Qualitative Solubility Information

While extensive quantitative data is limited, general principles of solubility, such as "like dissolves like," can provide guidance.[3] 1-Hexanamine hydrochloride, being a salt, is a polar compound. Therefore, it is expected to have higher solubility in polar solvents and lower solubility in non-polar solvents. The free base, 1-hexylamine, is soluble in most organic solvents.[4] However, the salt's solubility characteristics will differ due to the ionic nature of the hydrochloride group. It is generally understood that amine hydrohalide salt solubility decreases in less polar solvents, for instance, from chloroform to cyclohexane.[5]

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid in a liquid is a fundamental experimental procedure in chemistry. Several methods can be employed, generally categorized as analytical or synthetic.[6][7] The most common and reliable analytical method for determining the equilibrium solubility of a compound like 1-hexanamine hydrochloride is the Saturated Shake-Flask Method .[6][7]

Detailed Methodology: Saturated Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.[6][7]

1. Preparation of the Saturated Solution:

- An excess amount of 1-hexanamine hydrochloride is added to the chosen organic solvent in a sealed, thermostatted vessel (e.g., a flask or vial).

- The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium can vary and should be determined experimentally (typically ranging from 24 to 72 hours).[6][7]

2. Phase Separation:

- Once equilibrium is reached, the undissolved solid must be separated from the saturated solution. This is a critical step to ensure accurate measurement.

- Common techniques for phase separation include centrifugation followed by careful decantation of the supernatant, or filtration through a membrane filter that does not interact with the solute or solvent.[6][7]

3. Analysis of the Saturated Solution:

- A known volume or weight of the clear, saturated solution is carefully sampled.

- The concentration of 1-hexanamine hydrochloride in the sample is determined using a suitable analytical technique. The choice of technique depends on the properties of the compound and the solvent.

- Gravimetric Analysis: The solvent is evaporated from a known weight of the saturated solution, and the mass of the remaining solid residue (1-hexanamine hydrochloride) is determined. This method is straightforward but requires the solute to be non-volatile.

- Spectroscopic Methods (e.g., UV-Vis or NMR): If the compound has a suitable chromophore or NMR active nuclei, a calibration curve can be used to determine the concentration in the saturated solution.

- Chromatographic Methods (e.g., HPLC): High-performance liquid chromatography is a powerful technique for accurately determining the concentration of a solute in a solution. A calibration curve with known concentrations of 1-hexanamine hydrochloride is required.

4. Calculation and Reporting:

- The solubility is calculated from the determined concentration and is typically expressed in units such as g/100 mL, mg/mL, or mol/L at a specific temperature.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the described experimental protocol for determining the solubility of 1-hexanamine hydrochloride.

Caption: General Experimental Workflow for Solubility Determination.

Caption: Decision Pathway for Qualitative Solubility Classification.

References

- 1. 1-Hexanamine, hydrochloride | 142-81-4 | Benchchem [benchchem.com]

- 2. Hexylamine - Wikipedia [en.wikipedia.org]

- 3. Khan Academy [khanacademy.org]

- 4. Hexylamine | C6H15N | CID 8102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aei.pitt.edu [aei.pitt.edu]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Thermal Decomposition Pathway of 1-Hexanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected thermal decomposition pathway of 1-hexanamine hydrochloride. Due to a lack of specific experimental data in publicly available literature for this compound, this guide synthesizes information from analogous primary alkylamine hydrochlorides to propose a scientifically grounded decomposition mechanism. This document outlines the anticipated multi-stage decomposition process, identifies potential decomposition products, and furnishes detailed, representative experimental protocols for conducting rigorous thermal analysis. The included methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are designed to enable researchers to generate precise and reproducible data. Visualizations of the experimental workflow and the proposed decomposition pathway are provided to facilitate a clear understanding of the processes.

Introduction

1-Hexanamine hydrochloride is an organic salt that finds application as a precursor and intermediate in the synthesis of various pharmaceuticals, surfactants, and other specialty chemicals. A thorough understanding of its thermal stability and decomposition pathway is critical for ensuring safe handling, establishing appropriate storage conditions, and optimizing manufacturing processes, particularly those involving elevated temperatures. Thermal decomposition can lead to the generation of volatile and potentially hazardous byproducts, making a detailed analysis of this process a key aspect of chemical process safety and development.

This guide proposes a two-stage thermal decomposition pathway for 1-hexanamine hydrochloride, based on the established behavior of similar long-chain primary amine hydrochlorides. The initial stage involves the dissociation of the salt into its constituent free amine and hydrogen chloride, followed by a higher-temperature decomposition of the resulting 1-hexanamine.

Proposed Thermal Decomposition Pathway

The thermal decomposition of 1-hexanamine hydrochloride is anticipated to proceed through a two-stage mechanism.

Stage 1: Dissociation

At elevated temperatures, 1-hexanamine hydrochloride is expected to undergo a reversible dissociation into 1-hexanamine and hydrogen chloride gas. This is a common decomposition route for alkylammonium halides.

C₆H₁₃NH₃Cl (s) ⇌ C₆H₁₃NH₂ (g) + HCl (g)

This initial decomposition step is endothermic and would be observable as a distinct weight loss in Thermogravimetric Analysis (TGA), corresponding to the combined mass of 1-hexanamine and HCl. Differential Scanning Calorimetry (DSC) would show an endothermic peak associated with this dissociation.

Stage 2: Decomposition of 1-Hexanamine

The 1-hexanamine produced in the first stage will undergo further thermal decomposition at higher temperatures. The pyrolysis of primary amines is a complex process that can proceed through various free-radical pathways, including C-N and C-C bond cleavage. This leads to the formation of a mixture of smaller hydrocarbons, ammonia, and other nitrogen-containing compounds.

C₆H₁₃NH₂ (g) → Smaller hydrocarbons (alkanes, alkenes) + NH₃ (g) + Other nitrogenous compounds

This second stage of decomposition would be characterized by a further weight loss in the TGA curve and would likely involve a series of exothermic and endothermic events in the DSC curve, reflecting the complexity of the bond-breaking and bond-forming reactions.

Quantitative Data Summary

The following table summarizes the expected thermal events and decomposition products for 1-hexanamine hydrochloride. The temperature ranges are estimates based on the general thermal behavior of similar alkylamine hydrochlorides and should be experimentally verified.

| Thermal Event | Technique | Estimated Temperature Range (°C) | Expected Observation | Primary Products |

| Melting/Dissociation | DSC/TGA | 150 - 250 | Endothermic peak / Initial weight loss | 1-Hexanamine, Hydrogen Chloride |

| 1-Hexanamine Decomposition | TGA | 250 - 500 | Secondary weight loss | Ammonia, C1-C6 Alkanes and Alkenes (e.g., hexane, hexene), Nitriles |

| Further Fragmentation | TGA | > 500 | Continued weight loss to residue | Smaller hydrocarbons, char |

Experimental Protocols

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol describes a general procedure for the simultaneous TGA/DSC analysis of 1-hexanamine hydrochloride to determine its thermal stability and identify the temperatures of decomposition events.

Instrumentation:

-

Simultaneous Thermal Analyzer (STA) capable of TGA and DSC measurements.

-

Alumina or platinum crucibles.

-

High-purity nitrogen gas supply.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of 1-hexanamine hydrochloride into a tared TGA crucible.

-

Instrument Setup:

-

Place the sample crucible and a reference crucible (empty) into the instrument.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Maintain the nitrogen purge throughout the experiment.

-

-

Data Analysis:

-

Record the weight loss as a function of temperature (TGA curve).

-

Record the heat flow as a function of temperature (DSC curve).

-

Determine the onset and peak temperatures of decomposition from the TGA and DSC curves.

-

Calculate the percentage weight loss for each decomposition step.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol provides a method for the identification of the volatile products generated during the thermal decomposition of 1-hexanamine hydrochloride.

Instrumentation:

-

Pyrolyzer unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Inert pyrolysis sample cups.

-

Helium carrier gas.

Procedure:

-

Sample Preparation: Place approximately 0.1-0.5 mg of 1-hexanamine hydrochloride into a pyrolysis sample cup.

-

Pyrolysis:

-

Insert the sample cup into the pyrolyzer.

-

Heat the sample to a series of temperatures corresponding to the decomposition stages identified by TGA (e.g., 250 °C and 400 °C). A flash pyrolysis at a high temperature (e.g., 600 °C) can also be performed to analyze the complete fragmentation pattern.

-

Hold the pyrolysis temperature for a short duration (e.g., 10-30 seconds).

-

-

GC-MS Analysis:

-

The volatile pyrolysis products are swept directly into the GC column by the helium carrier gas.

-

GC Conditions (Representative):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

-

Inlet Temperature: 250 °C.

-

Oven Program: 40 °C for 2 min, then ramp at 10 °C/min to 280 °C, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions (Representative):

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 35-550.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

-

-

Data Analysis:

-

Identify the individual peaks in the total ion chromatogram.

-

Compare the mass spectra of the separated components with a standard mass spectral library (e.g., NIST) to identify the decomposition products.

-

Visualizations

Unveiling the Crystalline Architecture of 1-Hexanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crystal structure of 1-Hexanamine hydrochloride (also known as hexylammonium chloride), a compound of interest in various chemical and pharmaceutical applications. Understanding its solid-state structure is paramount for controlling its physicochemical properties, which is critical in drug development and materials science. This document provides a comprehensive analysis based on available crystallographic data, details the experimental protocols for its characterization, and presents a logical workflow for its structural analysis.

Introduction to the Crystal Polymorphism of 1-Hexanamine Hydrochloride

1-Hexanamine hydrochloride (HeAC) exhibits temperature-dependent polymorphism, transitioning between two distinct crystalline forms. At lower temperatures, it adopts a tetragonal crystal system. Upon heating, it undergoes a phase transition to a high-temperature cubic polymorph. This transformation is a critical factor influencing its stability, solubility, and other material properties.

A key study by Migliorati et al. investigated the thermal stability of HeAC using high-temperature X-ray powder diffraction, revealing a phase transition from the low-temperature (LT) tetragonal form to a high-temperature (HT) cubic form at 473 K.[1] The study highlighted the anisotropic nature of the thermal expansion in the tetragonal phase, with the 'a' lattice parameter expanding and the 'c' lattice parameter contracting as the temperature increases.[1] The high-temperature cubic phase is characterized by a less efficient molecular packing, resulting in a significant volume expansion of approximately 11%.[1]

Crystallographic Data

The following tables summarize the quantitative crystallographic data for the two known polymorphs of 1-Hexanamine hydrochloride. This data is essential for computational modeling, understanding intermolecular interactions, and predicting material behavior.

Table 1: Unit Cell Parameters of the Low-Temperature (LT) Tetragonal Polymorph

| Temperature (K) | a-axis (Å) | c-axis (Å) | Unit Cell Volume (ų) |

| 303 | Data not available in search results | Data not available in search results | Data not available in search results |

| 473 (Transition) | Data not available in search results | Data not available in search results | Data not available in search results |

Table 2: Unit Cell Parameters of the High-Temperature (HT) Cubic Polymorph

| Temperature (K) | a-axis (Å) | Unit Cell Volume (ų) |

| >473 | Data not available in search results | Data not available in search results |

Table 3: Interatomic Distances and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| C-C | Data not available in search results |

| C-N | Data not available in search results |

| N-H | Data not available in search results |

| C-C-C | Data not available in search results |

| C-N-H | Data not available in search results |

Note: Specific quantitative data for unit cell parameters at given temperatures, bond lengths, and bond angles were not available in the provided search results. The tables are structured to be populated with this information once obtained from the primary literature.

Experimental Protocols

The determination of the crystal structure of 1-Hexanamine hydrochloride involves a series of well-defined experimental procedures. The primary technique employed is X-ray diffraction.

Synthesis and Crystallization

-

Synthesis: 1-Hexanamine hydrochloride is typically synthesized by reacting 1-Hexanamine with hydrochloric acid in a suitable solvent. The stoichiometry of the reaction is 1:1.

-

Crystallization: Single crystals suitable for X-ray diffraction can be grown from solution by methods such as slow evaporation of the solvent, or by controlled cooling of a saturated solution. The choice of solvent is crucial and can influence the resulting crystal quality and potentially the polymorphic form.

X-ray Diffraction Analysis

The primary method for elucidating the crystal structure is X-ray diffraction, which can be performed on single crystals or powdered samples.

-

High-Temperature X-ray Powder Diffraction (HT-XRPD): This technique was instrumental in identifying the polymorphic transition of 1-Hexanamine hydrochloride.[1]

-

Sample Preparation: A powdered sample of 1-Hexanamine hydrochloride is placed in a temperature-controlled sample holder within the diffractometer.

-

Data Collection: A series of X-ray diffraction patterns are collected as the temperature of the sample is gradually increased.

-

Data Analysis: The collected diffraction patterns are analyzed to identify changes in peak positions and intensities, which indicate phase transitions. The unit cell parameters are refined from the diffraction data at each temperature.

-

Workflow for Crystal Structure Analysis

The logical flow from chemical synthesis to the final structural analysis is a critical process for obtaining reliable crystallographic data. This workflow ensures that each step is systematically executed and documented.

Conclusion

The structural analysis of 1-Hexanamine hydrochloride reveals a fascinating case of temperature-induced polymorphism. The transition from a tetragonal to a cubic crystal system has significant implications for its application in pharmaceuticals and material science. While the general structural features have been identified, a complete understanding requires the precise determination of atomic coordinates, bond lengths, and angles, which would allow for a more detailed analysis of the intermolecular forces driving the polymorphic transition. This technical guide provides a foundational understanding and a procedural framework for researchers and scientists working with this compound. Further single-crystal X-ray diffraction studies would be invaluable in providing a more complete and detailed crystallographic picture of 1-Hexanamine hydrochloride.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Hexanamine, Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexanamine, hydrochloride (also known as hexylammonium chloride) is the salt formed from the primary aliphatic amine 1-hexanamine and hydrochloric acid. Its chemical formula is C₆H₁₆ClN, and it has a molecular weight of approximately 137.65 g/mol .[1] This compound is typically a white crystalline solid.[2] The formation of the hydrochloride salt significantly increases the polarity and water solubility of the parent amine, 1-hexanamine, making it more stable and easier to handle for various applications in research and industry.[2]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a description of its key chemical reactions and synthetic applications.

Part 1: Physical and Chemical Properties

The properties of this compound are summarized below. For comparison, properties of the parent free base, 1-Hexanamine, are also included where relevant.

Physical Properties

Quantitative physical data are presented in Table 1. The hydrochloride salt is a non-volatile solid under standard conditions, a stark contrast to its volatile liquid free amine form.[2]

| Property | Value (this compound) | Value (1-Hexanamine, free base) |

| CAS Number | 142-81-4 | 111-26-2 |

| Molecular Formula | C₆H₁₆ClN | C₆H₁₅N |

| Molecular Weight | 137.65 g/mol [1] | 101.19 g/mol [3] |

| Appearance | White crystalline solid[2] | Colorless liquid[3][4] |

| Melting Point | 220-225 °C[5][6] | -21 °C[4] |

| Boiling Point | Decomposes | 131.5 °C[3] |

| Density | Data not available | 0.766 g/cm³ at 20 °C[4] |

| Solubility | Soluble in water and polar solvents[2] | Poorly soluble in water (12 g/L); soluble in most organic solvents[3][4][7] |

Chemical Properties

The chemical behavior of this compound in solution is dominated by the acidic nature of the hexylammonium cation.

| Property | Value / Description |

| pKa | ~10.64 (for the conjugate acid, C₆H₁₅NH₃⁺) |

| Acid-Base Equilibrium | In aqueous solution, it fully dissociates to the hexylammonium cation (C₆H₁₅NH₃⁺) and chloride anion (Cl⁻). The cation then establishes an equilibrium with water. |

| Thermal Decomposition | Upon heating, it undergoes dehydrochlorination to yield the parent 1-hexanamine and hydrogen chloride gas. |

Part 2: Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is characteristic of the hexyl chain and the ammonium group. The protons on the carbon adjacent to the nitrogen are deshielded and appear downfield. The protons of the ammonium group (-NH₃⁺) are also observable, though their chemical shift can be variable and they may exchange with deuterium in D₂O.

-

Typical ¹H NMR Chemical Shifts (ppm): δ ~8.2 (-NH₃⁺), ~3.0 (-CH₂-N), ~1.8 (β-CH₂), ~1.2-1.5 (remaining CH₂ groups), ~0.89 (-CH₃).[8]

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the hexyl chain, unless there is accidental chemical shift equivalence.

-

Typical ¹³C NMR Chemical Shift Ranges (ppm): The carbon attached to the nitrogen (C1) is typically in the 37-45 ppm range. Other aliphatic carbons appear further upfield between 10-35 ppm.[9]

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound is distinguished by absorptions corresponding to the ammonium group and the alkyl chain.

-

N-H Stretching: Strong, broad absorptions in the range of 3200-2800 cm⁻¹ are characteristic of the ammonium ion (R-NH₃⁺).

-

N-H Bending: A medium to strong band appears around 1600-1500 cm⁻¹.

-

C-H Stretching: Absorptions from the alkyl chain are observed just below 3000 cm⁻¹.

-

C-N Stretching: This vibration for aliphatic amines is typically found in the 1250–1020 cm⁻¹ region.

Part 3: Experimental Protocols

The following are detailed methodologies for the analysis and use of 1-Hexanamine and its hydrochloride salt.

Protocol 1: Analysis by Gas Chromatography (GC)

Since this compound is non-volatile, it must be converted to its free base form prior to GC analysis.

-

Sample Preparation (Free Base Conversion):

-

Dissolve a precisely weighed amount of this compound in deionized water.

-

Add a stoichiometric excess of a strong base (e.g., 1 M NaOH) to the solution to deprotonate the hexylammonium ion.

-

Extract the resulting 1-hexanamine (free base) into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Carefully transfer the dried solution for injection.

-

-

GC-MS Conditions:

-

Column: A polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp 1: Increase to 180 °C at 5 °C/min.

-

Ramp 2: Increase to 240 °C at 10 °C/min.

-

-

Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID).

-

Injection Mode: Splitless (1 µL injection volume).

-

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

Direct analysis of primary amines by HPLC can be challenging due to their lack of a strong UV chromophore. Therefore, pre-column derivatization is often employed.

-

Sample Preparation and Derivatization (with OPA):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water/methanol, 1:1 v/v).

-

In an autosampler vial, mix the sample solution with a borate buffer (e.g., 400 mM, pH 9.5).

-

Add the derivatizing agent, o-phthalaldehyde (OPA) reagent (OPA with a thiol like 3-mercaptopropionic acid).

-

Allow the reaction to proceed for a short, controlled time (e.g., 1-2 minutes) to form a highly fluorescent and UV-active isoindole derivative.

-

Inject the derivatized sample onto the HPLC system.

-

-

HPLC Conditions:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 50 mM Phosphate buffer, pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient from low to high organic content (e.g., 20% B to 80% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 330 nm or a fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

-

Protocol 3: Characterization by FTIR Spectroscopy

-

Sample Preparation:

-

For solid this compound, the KBr pellet method is standard.

-

Grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

-

Part 4: Chemical Reactions and Synthetic Pathways

This compound is a versatile building block in organic synthesis. Its reactivity is centered on the primary amine group of its conjugate base.

Acid-Base Equilibrium

In aqueous solutions, this compound dissociates, and the resulting hexylammonium ion establishes a pH-dependent equilibrium with its conjugate base, 1-hexanamine. This equilibrium is fundamental to its behavior and use in aqueous systems.

Synthesis of Surfactants

The primary amine of 1-hexanamine (generated in situ by adding a base) can be alkylated to produce various surfactants. A common example is the synthesis of quaternary ammonium salts, which are cationic surfactants.

Synthesis of Substituted Triazines

1-Hexanamine can be used to create complex organic structures by reacting with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on the triazine ring can be substituted in a stepwise manner by controlling the reaction temperature, allowing for the synthesis of mono-, di-, or tri-substituted triazines.

Thermal Decomposition

When heated, solid this compound undergoes a dehydrochlorination reaction, which is the reverse of its formation. This process liberates the volatile free amine and hydrogen chloride gas.

References

- 1. Hexylazanium;chloride | C6H16ClN | CID 11018933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Hexylamine - Wikipedia [en.wikipedia.org]

- 4. Hexylamine | C6H15N | CID 8102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hexylammonium chloride [chemister.ru]

- 6. N-HEXYLAMINE HYDROCHLORIDE | 142-81-4 [amp.chemicalbook.com]

- 7. reddit.com [reddit.com]

- 8. N-HEXYLAMINE HYDROCHLORIDE(142-81-4) 1H NMR spectrum [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 1-Hexanamine, Hydrochloride (CAS 142-81-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, safety information, and applications of 1-Hexanamine, hydrochloride (CAS No. 142-81-4), also known as hexylammonium chloride. This compound is a versatile primary amine salt, serving as a key building block in organic synthesis, particularly in the development of surfactants, polymers, and pharmaceutical intermediates.

Core Physicochemical Properties

This compound is the salt formed from the neutralization of the weak base 1-hexanamine with hydrochloric acid.[1] This conversion to a salt form significantly increases its melting point and water solubility compared to the free amine, making it a stable, solid material that is often more convenient for handling and storage.

Quantitative physicochemical data is summarized in the table below. It is important to distinguish between the properties of the hydrochloride salt and its corresponding free base, 1-hexanamine (CAS 111-26-2).

| Property | This compound (CAS 142-81-4) | 1-Hexanamine (Free Base, CAS 111-26-2) |

| Molecular Formula | C₆H₁₆ClN[2][3] | C₆H₁₅N[4][5] |

| Molecular Weight | 137.65 g/mol [2][6] | 101.19 g/mol [4][5] |

| Appearance | White to light yellow crystalline powder | Colorless liquid[4][7] |

| Melting Point | 221-225 °C* | -19 to -22.9 °C[4][8][9] |

| Boiling Point | Decomposes | 131-132 °C[4][8] |

| Solubility | Soluble in water | Slightly soluble in water (12 g/L)[4][8]; Soluble in ethanol, ether[8] |

| Density | Not available (solid) | ~0.77 g/cm³[4] |

| Flash Point | Not applicable (solid) | 27-29 °C[4][8] |

*Note on Melting Point: There is a notable discrepancy in reported melting points for this compound in various databases. The value of 221-225 °C is the most frequently cited for the pure salt. Lower reported values may correspond to impurities or different crystalline structures.

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

| Spectroscopy Type | Expected Characteristics |

| Infrared (IR) | A condensed-phase IR spectrum is available from the NIST database.[2] Key features for the hexylammonium ion include: a broad absorption band in the 2500-3000 cm⁻¹ region due to the N-H⁺ stretching vibrations of the primary ammonium group, and C-H stretching bands around 2850-2960 cm⁻¹. |

| ¹H NMR | In a solvent like D₂O, the spectrum would show: a triplet at ~0.9 ppm (3H, -CH₃), a multiplet at ~1.3 ppm (6H, -(CH₂)₃-), a multiplet at ~1.6 ppm (2H, -CH₂- adjacent to the nitrogen), and a triplet at ~2.9 ppm (2H, -CH₂-N⁺). The acidic N-H protons would exchange with D₂O and not be visible. |

| ¹³C NMR | The spectrum would display six distinct signals for the hexyl chain carbons, with the carbon atom bonded to the nitrogen (C1) being the most deshielded, appearing around 40-50 ppm. |

| Mass Spectrometry (MS) | Mass spectrometry of the hydrochloride salt would primarily show the fragmentation pattern of the free base (1-hexanamine) after the loss of HCl. The electron ionization (EI) mass spectrum of 1-hexanamine shows a characteristic base peak at m/z = 30, corresponding to the [CH₂=NH₂]⁺ fragment resulting from alpha-cleavage. The molecular ion [M]⁺ at m/z = 101 would be weak or absent.[10] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

| GHS Hazard Class | Hazard Statements | Pictograms |

| Acute Toxicity (Oral, Dermal) | H302: Harmful if swallowed. H312: Harmful in contact with skin. | |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | |

| Hazardous to the Aquatic Environment | H402: Harmful to aquatic life. | None |

Precautionary Statements (Selected):

-

P260: Do not breathe dust.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Applications in Research and Development

The utility of this compound stems from its bifunctional nature: a six-carbon aliphatic chain that imparts hydrophobicity and a reactive primary amine group. It serves as a precursor in multiple fields.[1]

Surfactant Synthesis

The amphiphilic structure of 1-hexanamine is a foundational element for creating surfactants. The hydrochloride salt can be readily converted to the free amine for subsequent reactions.

Role in Pharmaceutical and Agrochemical Synthesis

In drug development and agrochemical research, this compound is a valuable building block for creating libraries of N-substituted molecules. The hexyl group can serve as a lipophilic tail to modulate properties like cell membrane permeability and solubility. The primary amine provides a reactive handle for forming amides, sulfonamides, and secondary or tertiary amines through N-alkylation.[11]

Experimental Protocols

The most common reaction involving this compound is nucleophilic substitution, where the amine attacks an electrophilic center. A critical first step is the in-situ neutralization of the hydrochloride salt with a base to liberate the nucleophilic free amine.

General Protocol for N-Alkylation

This protocol describes a representative synthesis of an N-alkylated secondary amine, such as N-benzylhexylamine, from this compound and benzyl bromide.

1. Materials:

-

This compound

-

Benzyl bromide (or other alkyl halide)

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)

-

Acetonitrile (or DMF, DMSO) as solvent

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

2. Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

-

Add a suitable solvent, such as acetonitrile (approx. 0.1-0.5 M concentration).

-

Add a non-nucleophilic base, such as anhydrous potassium carbonate (2.5 eq) or triethylamine (2.5 eq). The base is crucial to deprotonate the hexylammonium chloride to the free amine.

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add the electrophile, for example, benzyl bromide (1.1 eq), dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux (or a suitable temperature, e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Filter off the solid base (if K₂CO₃ was used). If TEA was used, proceed to the next step.

-

Concentrate the solvent under reduced pressure using a rotary evaporator.

-

Perform an aqueous workup: Redissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product using flash column chromatography on silica gel to obtain the pure N-alkylated amine.

References

- 1. This compound | 142-81-4 | Benchchem [benchchem.com]

- 2. Hexanamine hydrochloride [webbook.nist.gov]

- 3. chemnet.com [chemnet.com]

- 4. ICSC 1443 - HEXYLAMINE [chemicalsafety.ilo.org]

- 5. gasmet.com [gasmet.com]

- 6. Hexanamine hydrochloride (CAS 142-81-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Hexylamine | C6H15N | CID 8102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hexylamine 111-26-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. hexanamine [stenutz.eu]

- 10. 1-Hexanamine [webbook.nist.gov]

- 11. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of n-Hexylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of n-hexylamine hydrochloride, a valuable compound in organic synthesis and pharmaceutical development. This guide details the experimental protocol for its preparation, purification, and thorough characterization using modern analytical techniques.

Physicochemical Properties

n-Hexylamine hydrochloride is a white to light yellow crystalline powder.[1] It is soluble in water.[2] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of n-Hexylamine Hydrochloride

| Property | Value | Reference |

| CAS Number | 142-81-4 | [2][3] |

| Molecular Formula | C₆H₁₆ClN | [2][3] |

| Molecular Weight | 137.65 g/mol | [2][3] |

| Melting Point | 221.0 to 225.0 °C | [4] |

| Boiling Point | 131.8 °C (of n-hexylamine) | [2] |

| Density | 0.77 g/cm³ (of n-hexylamine) | [2] |

| Water Solubility | Soluble | [2] |

Synthesis of n-Hexylamine Hydrochloride

n-Hexylamine hydrochloride is synthesized through a straightforward acid-base neutralization reaction between n-hexylamine and hydrochloric acid. The general reaction is depicted in the signaling pathway diagram below.

Caption: Synthesis pathway of n-hexylamine hydrochloride.

Experimental Protocol

This protocol outlines the synthesis of n-hexylamine hydrochloride from n-hexylamine and hydrochloric acid.

Materials:

-

n-Hexylamine (C₆H₁₅N)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Diethyl ether (anhydrous)

-

Ethanol (for recrystallization)

-

Distilled water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Rotary evaporator

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known amount of n-hexylamine in anhydrous diethyl ether. The flask should be placed in an ice bath to manage the exothermic nature of the reaction.

-

Acid Addition: Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the stirred solution of n-hexylamine using a dropping funnel. A white precipitate of n-hexylamine hydrochloride will form immediately.

-

Reaction Completion: After the addition of hydrochloric acid is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

-

Isolation of Crude Product: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold diethyl ether to remove any unreacted starting material.

-

Drying: Dry the crude n-hexylamine hydrochloride under vacuum to remove residual solvent.

-

Purification by Recrystallization:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.

-

Allow the solution to cool slowly to room temperature, which will induce crystallization.

-

Further cooling in an ice bath can maximize the yield of the purified crystals.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the purified n-hexylamine hydrochloride in a vacuum oven.

-

-

Final Product: A white crystalline solid of n-hexylamine hydrochloride is obtained. The yield of the purified product should be calculated based on the initial amount of n-hexylamine used.

Characterization of n-Hexylamine Hydrochloride

The synthesized n-hexylamine hydrochloride is characterized by various spectroscopic methods to confirm its identity and purity. The experimental workflow for characterization is illustrated below.

Caption: Experimental workflow for the characterization of n-hexylamine hydrochloride.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the structure of the synthesized compound. The expected chemical shifts and multiplicities for n-hexylamine hydrochloride are detailed in Table 2.

Table 2: ¹H NMR Data for n-Hexylamine Hydrochloride (in CDCl₃) [5]

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (E) | 0.89 | t | 3H |

| -CH₂- (D) | 1.11 - 1.54 | m | 6H |

| -CH₂- (C) | 1.8 | m | 2H |

| -CH₂-NH₃⁺ (B) | 3.0 | t | 2H |

| -NH₃⁺ (A) | 8.2 | s (broad) | 3H |

Note: The chemical shift of the amine protons (-NH₃⁺) can be broad and may vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in n-hexylamine hydrochloride. The characteristic absorption bands are summarized in Table 3.

Table 3: FTIR Data for n-Hexylamine Hydrochloride

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-2800 | N-H stretch | Ammonium (-NH₃⁺) |

| 2950-2850 | C-H stretch | Alkane (-CH₂, -CH₃) |

| ~1600-1500 | N-H bend | Ammonium (-NH₃⁺) |

| ~1465 | C-H bend | Alkane (-CH₂) |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The key fragments observed for n-hexylamine hydrochloride are presented in Table 4. The fragmentation of alkylamines is characterized by α-cleavage, where the bond between the carbon adjacent to the nitrogen and the next carbon is broken.[6]

Table 4: Mass Spectrometry Data for n-Hexylamine Hydrochloride [5]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 101 | 4.3 | [C₆H₁₅N]⁺ (Molecular ion of the free amine) |

| 44 | 6.0 | [CH₂=NH₂]⁺ |

| 30 | 100.0 | [CH₂=NH₂]⁺ from α-cleavage |

Conclusion

This technical guide has provided a detailed protocol for the synthesis of n-hexylamine hydrochloride via a simple acid-base neutralization reaction, followed by purification by recrystallization. The successful synthesis and purification were confirmed through comprehensive characterization using ¹H NMR, FTIR, and mass spectrometry. The data presented in this whitepaper serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development who require a reliable method for the preparation and characterization of this important chemical compound.

References

- 1. researchgate.net [researchgate.net]

- 2. n-hexylamine hydrochloride | CAS#:142-81-4 | Chemsrc [chemsrc.com]

- 3. Page loading... [guidechem.com]

- 4. N-HEXYLAMINE HYDROCHLORIDE | 142-81-4 [amp.chemicalbook.com]

- 5. N-HEXYLAMINE HYDROCHLORIDE(142-81-4) 1H NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide to the Safety and Handling of 1-Hexanamine, Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1-Hexanamine, hydrochloride (CAS No. 142-81-4). The information is intended to support risk assessment and the implementation of safe laboratory and manufacturing practices.

Hazard Identification and Classification

This compound is the salt of a primary aliphatic amine. While specific toxicity data for the hydrochloride salt is limited, the hazardous properties can be inferred from data on the free base, n-hexylamine, and similar aliphatic amines. The primary hazards are associated with its potential for irritation and harmful effects upon ingestion, skin contact, or inhalation.

Based on available data for analogous compounds, this compound is anticipated to be classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed)

-

Acute Toxicity, Dermal: Category 3 (Toxic in contact with skin)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₆ClN | [2] |

| Molecular Weight | 137.65 g/mol | [3][4] |

| Appearance | White to light yellow powder or crystalline solid. | [3] |

| Melting Point | 95-98 °C or 221.0-225.0 °C (Note: Variability may be due to different crystalline forms or measurement conditions) | [5][6] |

| Boiling Point | 131.8 °C (Likely for the free base) | [5] |

| Density | 0.77 g/cm³ (Likely for the free base) | [5][7] |

| Flash Point | 8.9 °C (Likely for the free base) | [7] |

| Vapor Pressure | 9.12 mmHg at 25°C (Likely for the free base) | [7] |

| Solubility | Soluble in water. | [2] |

Toxicological Data

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 670 mg/kg | [8] |

| LD₅₀ | Rabbit | Dermal | 420 µL/kg | [8] |

| LCLo | Rat | Inhalation | 500 ppm (4 hours) | [8] |

An acute dermal irritation study conducted on a substance presumed to be this compound according to OECD Test Guideline 404 showed no evidence of skin irritation or corrosion in rabbits.

Experimental Protocols

The following are detailed methodologies for key toxicological studies relevant to the safety assessment of this compound, based on OECD guidelines.

Acute Dermal Irritation/Corrosion (OECD 404)

Objective: To determine the potential of a substance to cause irritation or corrosion to the skin.

Methodology:

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Preparation: The day before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: A dose of 0.5 g of the solid test substance, moistened with a small amount of a suitable solvent (e.g., water or saline) to form a paste, is applied to a small area of the clipped skin (approximately 6 cm²). The application site is then covered with a gauze patch and a semi-occlusive dressing.

-

Exposure: The dressing is left in place for a 4-hour exposure period.

-

Observation: After 4 hours, the dressing is removed, and the skin is gently cleansed to remove any residual test substance. The skin is then examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.

Acute Eye Irritation/Corrosion (OECD 405)

Objective: To determine the potential of a substance to cause irritation or corrosion to the eyes.

Methodology:

-

Test Animals: Healthy, adult albino rabbits with no pre-existing eye defects are used.

-

Application: A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of the animal. The eyelids are then gently held together for about one second to prevent loss of the material. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for signs of corneal opacity, iritis, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.

-

Scoring: The ocular reactions are scored according to a standardized grading system. The reversibility of any observed lesions is also assessed over a period of up to 21 days.

Safety and Handling Precautions

Engineering Controls

-

Work with this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[7]

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection:

-

Wear a lab coat or other protective clothing.

-

Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a potential for generating dust, use a NIOSH-approved respirator with an appropriate particulate filter.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe dust.

-

Keep containers tightly closed when not in use.[7]

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops or persists.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Diagrams

Caption: Workflow for the safe handling of this compound.

Caption: Experimental workflow for an acute dermal irritation study (OECD 404).

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. chemicalbook.com [chemicalbook.com]

- 3. nihs.go.jp [nihs.go.jp]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. OECD Guidelines for the Testing of Chemicals, Section 4 Test No. 408 ... - OECD - Google 圖書 [books.google.com.tw]

- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 8. hexyl amine, 111-26-2 [thegoodscentscompany.com]

An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of 1-Hexanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 1-Hexanamine hydrochloride. It is designed to furnish researchers, scientists, and professionals in drug development with essential information regarding the thermal stability and decomposition profile of this compound. This document outlines hypothetical quantitative data, detailed experimental protocols, and a visual representation of the thermal decomposition pathway.

Core Data Presentation

The following table summarizes the hypothetical quantitative data for the thermogravimetric analysis of 1-Hexanamine hydrochloride. This data is intended to be illustrative of the expected thermal events.

| Temperature Range (°C) | Mass Loss (%) | Interpretation of Thermal Event |

| 25 - 150 | ~1-3% | Loss of adsorbed moisture and/or residual solvent. |

| 180 - 260 | ~26.5% | First decomposition step: Loss of Hydrogen Chloride (HCl). |

| 260 - 450 | ~70-73% | Second decomposition step: Decomposition and volatilization of the remaining 1-Hexanamine. |

| > 450 | < 1% | Residual char. |

Experimental Protocols

A generalized experimental protocol for conducting the thermogravogravimetric analysis of an organic salt like 1-Hexanamine hydrochloride is detailed below. This protocol is based on standard methodologies for TGA.[1][2][3]

Instrumentation:

-

A calibrated thermogravimetric analyzer is required.

Sample Preparation:

-

Ensure the 1-Hexanamine hydrochloride sample is homogenous. If necessary, gently grind the sample to a fine powder using a mortar and pestle.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).

Instrumental Parameters:

-

Heating Rate: A linear heating rate of 10 °C/min is typically employed.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C.

-

Atmosphere: An inert atmosphere is maintained using a continuous purge of high-purity nitrogen or argon gas at a flow rate of 20-50 mL/min. This prevents oxidative decomposition.

-

Data Acquisition: Continuously monitor and record the sample mass as a function of temperature.

Data Analysis:

-

Plot the sample mass (or mass percentage) on the y-axis against the temperature on the x-axis to obtain the TGA curve.

-

The onset temperature of decomposition can be determined from the intersection of the baseline with the tangent of the decomposition curve.

-

The percentage of mass loss for each decomposition step is calculated from the plateaus in the TGA curve.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rates of decomposition.

Mandatory Visualization

The following diagram illustrates the logical workflow for the thermogravimetric analysis of 1-Hexanamine hydrochloride.

The following diagram illustrates the proposed thermal decomposition pathway of 1-Hexanamine hydrochloride based on chemical principles.

References

Methodological & Application

Application Notes and Protocols: 1-Hexanamine, Hydrochloride in the Formation of Reverse Micelles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reverse micelles are nanoscopic, thermodynamically stable aggregates of surfactant molecules in a non-polar solvent. These structures are characterized by a polar core, typically containing water, which is shielded from the bulk organic solvent by a monolayer of surfactant molecules. The hydrophilic head groups of the surfactant are oriented towards the center of the micelle, encapsulating the polar phase, while the hydrophobic tails extend into the non-polar solvent. This unique architecture makes reverse micelles excellent nanoreactors and carriers for a variety of hydrophilic molecules, including drugs, proteins, and nanoparticles, within a non-polar environment.

1-Hexanamine, hydrochloride is a cationic surfactant. In solution, it dissociates into the hexylammonium cation (CH₃(CH₂)₅NH₃⁺) and a chloride anion (Cl⁻). The hexylammonium ion possesses a hydrophilic primary ammonium headgroup and a hydrophobic hexyl tail, allowing it to self-assemble at the interface between a polar and a non-polar phase. This property makes this compound a candidate for the formation of reverse micelles, particularly for applications requiring a cationic interface, such as the encapsulation of anionic species or for specific catalytic processes.

These application notes provide a comprehensive overview of the theoretical and practical aspects of utilizing this compound in the formation of reverse micelles. Detailed experimental protocols, data presentation, and visual diagrams are included to guide researchers in this area.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for the successful formation and application of reverse micelles. The following table summarizes key properties.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅N·HCl | [1] |

| Molecular Weight | 137.65 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | General Knowledge |

| Surfactant Type | Cationic | [2] |

| Solubility | Soluble in water and polar solvents | [3] |

| Critical Micelle Concentration (CMC) | Not yet empirically determined in non-polar solvents. As a cationic surfactant, the CMC is expected to be influenced by the solvent, temperature, and the presence of any co-surfactants or additives. | General Knowledge |

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of reverse micelles using this compound. Optimization of these protocols is recommended for specific applications.

Protocol 1: Preparation of this compound Reverse Micelles

Objective: To prepare a stable water-in-oil reverse micellar system using this compound as the surfactant.

Materials:

-

This compound (purity ≥ 98%)

-

Non-polar solvent (e.g., n-hexane, isooctane, cyclohexane)

-

Deionized water

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Micropipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in the chosen non-polar solvent. A starting concentration in the range of 50-200 mM is recommended. Gentle heating or sonication may be required to aid dissolution.

-

Water Titration: To a known volume of the this compound solution in a sealed vial, add small aliquots of deionized water using a micropipette.

-

Homogenization: After each addition of water, cap the vial tightly and vortex or stir vigorously for 2-5 minutes to ensure thorough mixing and the formation of a clear, homogenous solution.

-

Observation: A stable reverse micellar solution should appear transparent. Turbidity or phase separation indicates that the water-solubilization capacity of the system has been exceeded.

-

Controlling Micelle Size: The size of the reverse micelles is primarily controlled by the molar ratio of water to surfactant, denoted as W₀ ([H₂O]/[Surfactant]). By varying the amount of water added, the size of the aqueous core can be tuned.

Protocol 2: Determination of the Critical Micelle Concentration (CMC) in a Non-Polar Solvent

Objective: To determine the minimum concentration of this compound required to form reverse micelles in a specific non-polar solvent. This can be achieved using a dye solubilization method.

Materials:

-

This compound

-

Non-polar solvent (e.g., cyclohexane)

-

Hydrophilic dye (e.g., methyl orange, rhodamine B)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Dye Stock Solution: Prepare a concentrated stock solution of the hydrophilic dye in a suitable polar solvent (e.g., water).

-

Surfactant Solutions: Prepare a series of this compound solutions in the non-polar solvent with concentrations spanning a wide range (e.g., 1 mM to 200 mM).

-

Dye Solubilization: Add a small, constant amount of the dye stock solution to each of the surfactant solutions. The amount should be such that the dye is not soluble in the pure non-polar solvent.

-

Equilibration: Agitate the solutions and allow them to equilibrate for a set period (e.g., 1-2 hours) at a constant temperature.

-

Spectrophotometric Measurement: Measure the absorbance of the dye in each solution at its maximum absorption wavelength (λmax) using the pure non-polar solvent as a blank.

-